Norbinaltorphimine

Description

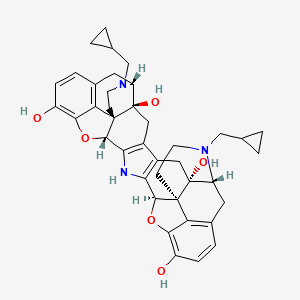

kappa opiate receptor antagonist; structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,7S,8S,12R,20R,24R,32R)-11,33-bis(cyclopropylmethyl)-19,25-dioxa-11,22,33-triazaundecacyclo[24.9.1.18,14.01,24.02,32.04,23.05,21.07,12.08,20.030,36.018,37]heptatriaconta-4(23),5(21),14(37),15,17,26,28,30(36)-octaene-2,7,17,27-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H43N3O6/c44-25-7-5-21-13-27-39(46)15-23-24-16-40(47)28-14-22-6-8-26(45)34-30(22)38(40,10-12-43(28)18-20-3-4-20)36(49-34)32(24)41-31(23)35-37(39,29(21)33(25)48-35)9-11-42(27)17-19-1-2-19/h5-8,19-20,27-28,35-36,41,44-47H,1-4,9-18H2/t27-,28-,35+,36+,37+,38+,39-,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSUXPSYBJVPPS-YAUKWVCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C9C12CCN(C(C1(C8)O)CC1=C2C(=C(C=C1)O)O9)CC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)[C@H]9[C@@]12CCN([C@@H]([C@@]1(C8)O)CC1=C2C(=C(C=C1)O)O9)CC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H43N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90897163 | |

| Record name | Norbinaltorphimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90897163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

661.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105618-26-6 | |

| Record name | Norbinaltorphimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105618-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norbinaltorphimine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105618266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norbinaltorphimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90897163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORBINALTORPHIMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36OOQ86QM1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enduring Antagonism of Norbinaltorphimine: A Technical Guide to its Mechanism of Action

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of norbinaltorphimine (nor-BNI), a highly selective and long-acting kappa-opioid receptor (KOR) antagonist. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings on its receptor binding profile, functional activity, and unique signaling cascade, offering a comprehensive resource for understanding its complex pharmacology.

Core Mechanism: Beyond Simple Competition

This compound is a potent and selective antagonist of the kappa-opioid receptor (KOR), with significantly weaker effects at mu (μ) and delta (δ) opioid receptors.[1][2] Its primary mechanism of action, however, transcends simple competitive antagonism. While it does compete with agonists for binding to the KOR, its remarkably long duration of action, lasting for days to weeks after a single administration, is attributed to a more complex intracellular signaling cascade.[3][4][5][6]

Upon binding to the KOR, nor-BNI acts as a biased agonist, initiating a signaling pathway that is distinct from that of typical KOR agonists. This pathway involves the activation of c-Jun N-terminal kinase (JNK).[4][5][7][8][9] The activation of JNK leads to a prolonged functional inactivation of the KOR, effectively uncoupling it from its canonical G protein-mediated signaling pathways.[4][7] This JNK-dependent mechanism explains the persistent antagonist effects of nor-BNI long after the drug itself has been cleared from the receptor site.[8][9]

Quantitative Profile: Receptor Binding and Functional Potency

The selectivity of this compound for the kappa-opioid receptor is evident in its binding affinities (Ki) and functional potencies (IC50/EC50). The following tables summarize quantitative data from various in vitro studies.

| Receptor Subtype | Species | Assay Type | Radioligand | Ki (nM) | Reference |

| Kappa (κ) | Human | Radioligand Binding | [3H]Diprenorphine | 0.16 | [10] |

| Kappa (κ) | Mouse | Radioligand Binding | [3H]U69,593 | 0.2 | [10] |

| Kappa (κ) | Rat | Radioligand Binding | [3H]U69,593 | 0.18 | [10] |

| Kappa (κ) | Guinea Pig | Radioligand Binding | [3H]DPDPE | 22 | [10] |

| Mu (μ) | Human | Radioligand Binding | [3H]DAMGO | 4.6 | [10] |

| Mu (μ) | Rat | Radioligand Binding | [3H]DAMGO | 14 | [10] |

| Delta (δ) | Human | Radioligand Binding | [3H]DPDPE | 4.42 | [10] |

| Delta (δ) | Mouse | Radioligand Binding | [3H]DPDPE | 2.6 | [10] |

| Delta (δ) | Rat | Radioligand Binding | [3H]DPDPE | 1.8 | [10] |

| Caption: Table 1. This compound (nor-BNI) Receptor Binding Affinities (Ki). |

| Assay Type | Receptor | Species | Parameter | Value (nM) | Reference |

| [35S]GTPγS Binding | Kappa | Human | pKi | 8.35 | [10] |

| Inhibition of forskolin-stimulated cAMP | Kappa | Human | IC50 | See Note | [11] |

| β-arrestin Recruitment | Kappa | Human | - | - | |

| Caption: Table 2. This compound (nor-BNI) Functional Assay Potency. Note: Specific IC50 values for nor-BNI in cAMP assays are context-dependent as it acts as an antagonist, shifting the agonist dose-response curve. |

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action of this compound, a variety of in vitro and in vivo experimental protocols are employed. The following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Caption: KOR Signaling Pathway modulated by this compound.

Caption: General Experimental Workflow for this compound Characterization.

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of this compound for opioid receptors.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., brain regions) or cells expressing the opioid receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[12]

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[12]

-

Wash the membrane pellet with fresh buffer and resuspend. Determine protein concentration using a suitable method (e.g., Bradford assay).[12]

-

-

Assay:

-

In a multi-well plate, incubate the prepared membranes with a fixed concentration of a selective radioligand (e.g., [3H]U69,593 for KOR, [3H]DAMGO for MOR, [3H]DPDPE for DOR) and varying concentrations of nor-BNI.[13][14]

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled competing ligand).[1]

-

Incubate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).[1]

-

-

Detection:

-

Data Analysis:

-

Calculate the specific binding at each concentration of nor-BNI.

-

Plot the percentage of specific binding against the log concentration of nor-BNI to generate a competition curve.

-

Determine the IC50 value (the concentration of nor-BNI that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

-

Forskolin-Induced cAMP Accumulation Assay

Objective: To assess the functional antagonist activity of this compound at Gαi/o-coupled opioid receptors.

Methodology:

-

Cell Culture:

-

Culture cells stably or transiently expressing the opioid receptor of interest (e.g., HEK293 or CHO cells).

-

-

Assay:

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[15]

-

Treat the cells with varying concentrations of nor-BNI for a defined period.

-

Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) in the presence of a KOR agonist (e.g., U-50488).[15]

-

Include control wells with forskolin alone and forskolin plus agonist without nor-BNI.

-

-

Detection:

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA or HTRF-based assay).[15]

-

-

Data Analysis:

-

Generate dose-response curves for the agonist in the presence and absence of different concentrations of nor-BNI.

-

Determine the rightward shift in the agonist dose-response curve caused by nor-BNI to quantify its antagonist potency (pA2 value).

-

β-Arrestin Recruitment Assay

Objective: To investigate the potential of this compound to induce β-arrestin recruitment to the kappa-opioid receptor.

Methodology:

-

Cell Line:

-

Utilize a cell line engineered for β-arrestin recruitment assays, such as those employing enzyme fragment complementation (e.g., PathHunter) or BRET/FRET technologies.[3][16] These cells co-express the KOR fused to one component of a reporter system and β-arrestin fused to the complementary component.

-

-

Assay:

-

Detection:

-

Data Analysis:

-

Normalize the data to the vehicle control (0%) and the maximal response of the reference agonist (100%).

-

Plot the normalized response against the log concentration of nor-BNI to generate a dose-response curve and determine the EC50 and Emax values.[3]

-

In Vivo Antinociception Assay (Hot Plate Test)

Objective: To evaluate the antagonist effect of this compound on opioid-induced analgesia in animal models.

Methodology:

-

Animals:

-

Procedure:

-

Administer nor-BNI (e.g., subcutaneously or intraperitoneally) at a specific dose and time point before the test.[19][20]

-

At the time of the test, administer a KOR agonist (e.g., U-50488) to induce analgesia.

-

Place the animal on a hot plate maintained at a constant temperature (e.g., 52-55°C).[17][18]

-

Measure the latency for the animal to exhibit a pain response, such as licking a paw or jumping.[17] A cut-off time is used to prevent tissue damage.[18][21]

-

-

Data Analysis:

-

Compare the response latencies between animals treated with the agonist alone and those pre-treated with nor-BNI.

-

A significant reduction in the agonist-induced increase in response latency indicates an antagonist effect of nor-BNI.

-

Conclusion

This compound stands out as a powerful research tool due to its high selectivity and exceptionally long-lasting antagonism of the kappa-opioid receptor. Its unique mechanism of action, involving the activation of the JNK signaling pathway leading to a prolonged functional inactivation of the receptor, distinguishes it from traditional competitive antagonists. A thorough understanding of its binding profile, functional effects, and the underlying signaling cascades, as detailed in this guide, is crucial for its effective application in preclinical research and for the development of novel therapeutics targeting the kappa-opioid system.

References

- 1. benchchem.com [benchchem.com]

- 2. Binaltorphimine and nor-binaltorphimine, potent and selective kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Long-Term Reduction of Kappa Opioid Receptor Function by the Biased Ligand, this compound, Requires c-Jun N-Terminal Kinase Activity and New Protein Synthesis in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Long-Term Reduction of Kappa Opioid Receptor Function by the Biased Ligand, this compound, Requires c-Jun N-Terminal Kinase Activity and New Protein Synthesis in Peripheral Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Long-Acting κ Opioid Antagonists Disrupt Receptor Signaling And Produce Noncompetitive Effects By Activating C-Jun N-Terminal Kinase* | Semantic Scholar [semanticscholar.org]

- 9. Long-acting kappa opioid antagonists disrupt receptor signaling and produce noncompetitive effects by activating c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nor-binaltorphimine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Agonists at the δ-opioid receptor modify the binding of µ-receptor agonists to the µ–δ receptor hetero-oligomer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Hot plate test - Wikipedia [en.wikipedia.org]

- 18. jneurosci.org [jneurosci.org]

- 19. Systemic κ-Opioid Receptor Antagonism by Nor-binaltorphimine Reduces Dependence-Induced Excessive Alcohol Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 21. JCDR - Analgesia, Hot plate test, Metabotropic, Tail flick test [jcdr.net]

The Selective Antagonist Nor-Binaltorphimine (nor-BNI): A Technical Guide to its Kappa Opioid Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nor-binaltorphimine (nor-BNI) is a widely utilized pharmacological tool in the study of the endogenous opioid system. It is a potent and highly selective competitive antagonist of the kappa opioid receptor (KOR), demonstrating significantly lower affinity for the mu (MOR) and delta (DOR) opioid receptors.[1] This high selectivity makes nor-BNI an invaluable ligand for elucidating the physiological and pathophysiological roles of the KOR system, which is implicated in pain, addiction, mood, and neuroendocrine function. This technical guide provides an in-depth overview of the receptor selectivity of nor-BNI, including quantitative binding data, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.

Data Presentation: Receptor Binding Affinity of nor-BNI

The selectivity of nor-BNI is quantitatively defined by its binding affinity (Ki) for the three main opioid receptor subtypes. A lower Ki value indicates a higher binding affinity. The data presented below is a summary from radioligand binding assays performed in Chinese Hamster Ovary (CHO) cells expressing recombinant human opioid receptors.

| Compound | Receptor Subtype | Ki (nM) | Reference |

| nor-Binaltorphimine (nor-BNI) | Kappa (κ) | 0.1 - 0.8 | [2][3] |

| Mu (μ) | 4 - 25 | [2][3] | |

| Delta (δ) | 15 - 65 | [2][3] |

As the data indicates, nor-BNI exhibits a significantly higher affinity for the KOR compared to the MOR and DOR, with selectivity ratios (Ki MOR / Ki KOR and Ki DOR / Ki KOR) often exceeding 40-fold.[2]

Experimental Protocols

The determination of nor-BNI's receptor selectivity relies on well-established in vitro pharmacological assays. The following are detailed methodologies for two key experiments:

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound (nor-BNI) by measuring its ability to displace a radiolabeled ligand with known affinity for a specific receptor subtype.

a. Materials and Reagents:

-

Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing human recombinant κ, μ, or δ opioid receptors.

-

Radioligands:

-

For KOR: [³H]-U69,593 or [³H]-diprenorphine

-

For MOR: [³H]-DAMGO or [³H]-diprenorphine

-

For DOR: [³H]-naltrindole or [³H]-diprenorphine

-

-

Test Compound: nor-Binaltorphimine (nor-BNI)

-

Non-specific Binding Control: Naloxone (10 µM) or another suitable unlabeled opioid ligand in excess.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Scintillation Cocktail

-

Glass Fiber Filters

b. Methodology:

-

Membrane Preparation:

-

Harvest cultured cells expressing the opioid receptor of interest.

-

Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the crude membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, add a constant concentration of the appropriate radioligand to each well.

-

Add increasing concentrations of nor-BNI to competitor wells.

-

Include "total binding" wells (radioligand only) and "non-specific binding" wells (radioligand + excess unlabeled ligand).

-

Add the prepared cell membranes to each well.

-

-

Incubation:

-

Incubate the plate at 25°C for 60-120 minutes to allow binding to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of nor-BNI by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a percentage of the total specific binding against the logarithm of the nor-BNI concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of nor-BNI that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Functional Assay

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation by an agonist. The antagonistic properties of nor-BNI are determined by its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.

a. Materials and Reagents:

-

Receptor Source: Cell membranes expressing the opioid receptor of interest.

-

Radioligand: [³⁵S]GTPγS

-

Agonist: A selective agonist for the receptor of interest (e.g., U50,488 for KOR).

-

Test Compound: nor-Binaltorphimine (nor-BNI)

-

Non-specific Binding Control: Unlabeled GTPγS (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP: To enhance the agonist-stimulated signal.

b. Methodology:

-

Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

-

Assay Setup:

-

In a 96-well plate, add assay buffer.

-

Add a fixed concentration of GDP (e.g., 10-30 µM).

-

Add increasing concentrations of nor-BNI to the appropriate wells.

-

Add a fixed concentration of the selective agonist to stimulate G-protein activation.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Add the prepared cell membranes.

-

-

Incubation:

-

Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

-

Separation and Quantification:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding to obtain specific [³⁵S]GTPγS binding.

-

To determine the potency of nor-BNI as an antagonist, perform a Schild analysis. This involves generating agonist dose-response curves in the presence of increasing concentrations of nor-BNI. The dose ratios are then plotted on a Schild plot to determine the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist dose-response curve. A pA2 of 9 has been reported for nor-BNI at the KOR.[4]

-

Mandatory Visualizations

Signaling Pathways

The kappa opioid receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of downstream signaling cascades. Nor-BNI, as a competitive antagonist, blocks these agonist-induced effects. Interestingly, nor-BNI has also been shown to act as a biased agonist, activating the c-Jun N-terminal kinase (JNK) pathway, which is thought to contribute to its long-lasting antagonist effects in vivo.[5][6]

Caption: KOR Signaling Pathways and the Dual Role of nor-BNI.

Experimental Workflows

The following diagrams illustrate the workflows for the key experiments described above.

Caption: Workflow for Radioligand Competition Binding Assay.

Caption: Workflow for [³⁵S]GTPγS Functional Assay.

Conclusion

Nor-binaltorphimine is a cornerstone tool for investigating the kappa opioid system due to its high selectivity for the KOR. This selectivity, quantifiable through radioligand binding and functional assays, allows for the precise dissection of KOR-mediated signaling and its physiological consequences. The unique, long-lasting antagonist profile of nor-BNI, mediated by its biased agonism at the JNK pathway, further extends its utility in in vivo studies. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important pharmacological agent.

References

- 1. Binaltorphimine and nor-binaltorphimine, potent and selective kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective κ Opioid Antagonists nor-BNI, GNTI and JDTic Have Low Affinities for Non-Opioid Receptors and Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nor-binaltorphimine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]

- 5. Long-Term Reduction of Kappa Opioid Receptor Function by the Biased Ligand, Norbinaltorphimine, Requires c-Jun N-Terminal Kinase Activity and New Protein Synthesis in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Long-acting kappa opioid antagonists disrupt receptor signaling and produce noncompetitive effects by activating c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Norbinaltorphimine (nor-BNI)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norbinaltorphimine, commonly known as nor-BNI, is a potent and highly selective kappa-opioid receptor (KOR) antagonist. Its unique pharmacological profile, characterized by a slow onset and exceptionally long duration of action, has made it an invaluable tool in neuroscience research for elucidating the physiological and behavioral roles of the KOR system. This technical guide provides a comprehensive overview of the chemical structure and synthesis of nor-BNI, including detailed experimental protocols and quantitative data to support its application in a research setting. Furthermore, this guide delves into the signaling pathways modulated by nor-BNI, offering visual representations to facilitate a deeper understanding of its mechanism of action.

Chemical Structure and Properties

This compound is a complex dimeric morphinan derivative. Its structure is characterized by two naltrexone-like moieties linked by a pyrrole ring. This unique bivalent structure is crucial for its high affinity and selectivity for the kappa-opioid receptor.

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₄₀H₄₃N₃O₆ |

| Molecular Weight | 661.8 g/mol |

| IUPAC Name | (1S,5R,13R,14R,17S)-4-(cyclopropylmethyl)-14-hydroxy-17-[(1S,5R,13R,14R)-4-(cyclopropylmethyl)-14-hydroxy-17-methyl-2-oxo-2,3,4,5,6,7-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]-2,3,4,5,6,7-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-2-one |

| CAS Number | 105618-26-6 |

| Appearance | White to off-white solid |

| Purity | Typically >98% |

| Solubility | Soluble in DMSO and methanol. The dihydrochloride salt is soluble in water. |

Synthesis of this compound

-

Preparation of the Monomeric Precursor: The synthesis starts with a suitably protected derivative of naltrexone or a related morphinan.

-

Dimerization: The crucial step is the coupling of two monomeric units. This is often achieved through a multi-step process that may involve the formation of a hydrazine intermediate followed by a Pictet-Spengler-type cyclization to form the central pyrrole ring.

-

Deprotection and Final Modification: The final steps involve the removal of any protecting groups and may include modifications to the N-substituent to yield this compound.

A generalized workflow for the synthesis is presented below.

Experimental Protocols

The following are generalized protocols for key experimental procedures related to the use of nor-BNI. Specific details may need to be optimized based on the experimental setup.

Protocol 2.1.1: Preparation of a this compound Dihydrochloride Stock Solution (10 mM)

-

Weigh out the required amount of this compound dihydrochloride (MW: 734.7 g/mol ).

-

Add sterile, deionized water to achieve a final concentration of 10 mM.

-

Gently warm and vortex the solution until the solid is completely dissolved.

-

Sterile filter the solution through a 0.22 µm filter into a sterile container.

-

Store the stock solution at -20°C for long-term storage.

Protocol 2.1.2: In Vitro Kappa-Opioid Receptor Binding Assay

-

Prepare cell membranes from a cell line expressing the human kappa-opioid receptor (e.g., CHO-KOR cells).

-

In a 96-well plate, add a known concentration of a radiolabeled KOR ligand (e.g., [³H]U69,593 or [³H]diprenorphine).

-

Add varying concentrations of nor-BNI to compete with the radioligand.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to determine the IC₅₀ and Ki values of nor-BNI.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor | Ki (nM) | Species | Assay Conditions | Reference |

| Kappa (κ) Opioid Receptor | 0.1 - 1.0 | Human | Radioligand displacement with [³H]diprenorphine | [1][2] |

| Mu (µ) Opioid Receptor | 100 - 500 | Human | Radioligand displacement | [3] |

| Delta (δ) Opioid Receptor | 500 - 1000 | Human | Radioligand displacement | [3] |

Table 2: Physicochemical and Purity Data

| Parameter | Value |

| Purity (typical) | >98% |

| Molecular Weight | 661.8 g/mol |

| logP (calculated) | ~4.5 |

Signaling Pathways

This compound acts as a competitive antagonist at the kappa-opioid receptor, blocking the canonical G-protein signaling pathway typically activated by KOR agonists like dynorphin. This antagonism prevents the inhibition of adenylyl cyclase, leading to a disinhibition of cAMP production.

Interestingly, nor-BNI has been shown to be a biased agonist. While it blocks G-protein signaling, it activates the c-Jun N-terminal kinase (JNK) signaling pathway.[4][5][6] This biased agonism is thought to contribute to its long-lasting effects. The activation of the JNK pathway can lead to downstream changes in gene expression and neuronal function, which may underlie the persistent antagonism observed in vivo.

Conclusion

This compound is a cornerstone pharmacological tool for investigating the kappa-opioid receptor system. Its well-defined chemical structure, coupled with its high selectivity and unique biased signaling properties, provides researchers with a powerful means to dissect the complex roles of KORs in health and disease. This guide offers a foundational understanding of nor-BNI's chemistry, synthesis, and mechanism of action, empowering researchers to effectively utilize this compound in their studies. The provided protocols and data serve as a valuable resource for the design and execution of experiments aimed at furthering our knowledge of the enigmatic kappa-opioid system.

References

- 1. nor-binaltorphimine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Long-Term Reduction of Kappa Opioid Receptor Function by the Biased Ligand, this compound, Requires c-Jun N-Terminal Kinase Activity and New Protein Synthesis in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective κ Opioid Antagonists nor-BNI, GNTI and JDTic Have Low Affinities for Non-Opioid Receptors and Transporters - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Pharmacological Profile of Nor-Binaltorphimine (nor-BNI): A Comprehensive In Vitro and In Vivo Analysis

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological properties of nor-binaltorphimine (nor-BNI), a pivotal tool in opioid research. We will explore its distinct profiles in controlled in vitro environments versus complex in vivo systems, offering valuable insights for researchers, scientists, and drug development professionals. This document details its receptor binding affinity, functional antagonism, unique signaling mechanisms, and the experimental protocols utilized for its characterization.

Executive Summary

Nor-Binaltorphimine (nor-BNI) is a highly selective and potent antagonist of the kappa-opioid receptor (KOR) in vitro.[1][2][3] However, its in vivo pharmacological profile is markedly different, characterized by a slow onset of action and an exceptionally long duration of antagonism that can persist for weeks to months.[4][5] This discrepancy is attributed to a complex mechanism of action that extends beyond simple competitive antagonism. Emerging evidence suggests that nor-BNI acts as a biased agonist, initiating a unique signaling cascade through c-Jun N-terminal kinase (JNK) that leads to a long-lasting, non-competitive functional inactivation of the KOR.[6][7] This guide will dissect these contrasting profiles, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

In Vitro Pharmacological Profile

In isolated systems, nor-BNI demonstrates high affinity and selectivity for the KOR over mu (MOR) and delta (DOR) opioid receptors. Its antagonist properties are typically characterized using radioligand binding assays and functional assays that measure the inhibition of agonist-induced signaling.

Quantitative In Vitro Data

| Parameter | Receptor | Value | Species/Cell Line | Reference |

| Binding Affinity (Ki) | KOR | 0.1 - 1.72 nM | Guinea Pig Brain, CHO cells | [2][8][9] |

| MOR | 41.5 - 100 nM | HEK293 cells, Guinea Pig Brain | [8][9] | |

| DOR | 4.42 - 22 nM | CHO cells, Guinea Pig Brain | [9] | |

| Functional Antagonism (pA2) | KOR | 8.9 - 10.9 | CHO cells | [4] |

| Functional Inhibition (IC50) | KOR ([35S]GTPγS binding) | 0.19 nM (vs. U69,593) | Guinea Pig Caudate | [10] |

Key In Vitro Experimental Protocols

Objective: To determine the binding affinity (Ki) of nor-BNI for opioid receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from brain tissue (e.g., guinea pig) or cells expressing the opioid receptor of interest (e.g., CHO, HEK293 cells).

-

Incubation: Membranes are incubated with a specific radiolabeled opioid ligand (e.g., [3H]U69,593 for KOR) and varying concentrations of nor-BNI.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of nor-BNI that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[2][8]

Objective: To assess the functional antagonist activity of nor-BNI by measuring its ability to inhibit agonist-stimulated G-protein activation.[11][12][13]

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes from cells or tissues expressing the KOR are used.

-

Incubation: Membranes are incubated with a KOR agonist (e.g., U69,593), GDP, varying concentrations of nor-BNI, and the non-hydrolyzable GTP analog, [35S]GTPγS.

-

Separation: The reaction is terminated, and bound [35S]GTPγS is separated from unbound [35S]GTPγS via filtration.

-

Quantification: The amount of bound [35S]GTPγS is measured by scintillation counting.

-

Data Analysis: The ability of nor-BNI to inhibit the agonist-induced increase in [35S]GTPγS binding is quantified to determine its IC50 or pA2 value.[10]

Overview of in vitro experimental workflows.

In Vivo Pharmacological Profile

The in vivo effects of nor-BNI are characterized by a significant departure from its in vitro profile. Its antagonist actions are slow to develop but are remarkably persistent, lasting for days to weeks after a single administration.[4][5][14]

Quantitative In Vivo Data

| Parameter | Assay | Value | Species | Reference |

| Antagonist Duration | Tail-flick Test | Up to 28 days | Mouse | [15] |

| Writhing Test | At least 4 weeks | Mouse | [7] | |

| Effective Dose (ED50) | Antagonism of KOR agonist-induced analgesia | Doses ranging from 0.1 to 10 mg/kg show cumulative and long-lasting effects. | Mouse | [16] |

| Pharmacokinetics (t1/2) | Brain | Biphasic elimination: rapid phase (~4h), slow phase (detectable up to 21 days) | Mouse | [17][18] |

| Plasma | Rapid decline (>80% within 4 hours) | Mouse | [18] |

Key In Vivo Experimental Protocols

Objective: To assess the antinociceptive effects of opioid agonists and the antagonist effects of nor-BNI.

Methodology:

-

Acclimation: Animals (typically mice or rats) are habituated to the testing apparatus.

-

Baseline Measurement: A focused beam of heat is applied to the animal's tail, and the latency to flick the tail away is recorded as the baseline response.

-

Drug Administration: Animals are pre-treated with nor-BNI at various time points before being challenged with a KOR agonist.

-

Testing: The tail-flick latency is measured again after agonist administration.

-

Data Analysis: An increase in tail-flick latency indicates an analgesic effect. The ability of nor-BNI to block this effect is quantified.[15][19]

Objective: To evaluate the analgesic effects of opioids in a model of visceral pain and the antagonism by nor-BNI.

Methodology:

-

Drug Administration: Animals are pre-treated with nor-BNI followed by a KOR agonist.

-

Induction of Writhing: A dilute solution of acetic acid is injected intraperitoneally to induce a characteristic stretching and writhing response.

-

Observation: The number of writhes is counted over a defined period.

-

Data Analysis: A reduction in the number of writhes indicates analgesia. The antagonist effect of nor-BNI is determined by its ability to reverse the agonist-induced reduction in writhing.[5][7]

Objective: To assess the rewarding or aversive properties of drugs and the modulatory role of nor-BNI.

Methodology:

-

Pre-conditioning: Animals are allowed to freely explore a two-compartment apparatus to determine any initial preference.

-

Conditioning: Over several days, animals are confined to one compartment after receiving a drug (e.g., a KOR agonist known to be aversive) and to the other compartment after receiving a vehicle. Nor-BNI can be administered prior to the conditioning sessions to assess its effect on the development of preference or aversion.

-

Test Day: The barrier between the compartments is removed, and the time spent in each compartment is recorded.

-

Data Analysis: A significant increase in time spent in the drug-paired compartment indicates CPP (reward), while a decrease indicates CPA (aversion).[20][21]

References

- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Nor-binaltorphimine, a highly selective kappa-opioid antagonist in analgesic and receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binaltorphimine and nor-binaltorphimine, potent and selective kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Long-acting kappa opioid antagonists disrupt receptor signaling and produce noncompetitive effects by activating c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Long-Term Reduction of Kappa Opioid Receptor Function by the Biased Ligand, Norbinaltorphimine, Requires c-Jun N-Terminal Kinase Activity and New Protein Synthesis in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. nor-binaltorphimine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. dash.harvard.edu [dash.harvard.edu]

- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Physical presence of nor-binaltorphimine in mouse brain over 21 days after a single administration corresponds to its long-lasting antagonistic effect on κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Repeated Administration of this compound Produces Cumulative Kappa Opioid Receptor Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacokinetic evidence for the long-lasting effect of nor-binaltorphimine, a potent kappa opioid receptor antagonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Long-acting κ opioid antagonists nor-BNI, GNTI and JDTic: pharmacokinetics in mice and lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. The kappa-opioid receptor antagonist, nor-binaltorphimine (nor-BNI), decreases morphine withdrawal and the consequent conditioned place aversion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

The Discovery and Enduring Legacy of Norbinaltorphimine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norbinaltorphimine (nor-BNI) stands as a seminal tool in opioid pharmacology, distinguished by its high selectivity and exceptionally long duration of action as a kappa-opioid receptor (KOR) antagonist. Since its development, it has been instrumental in elucidating the physiological and behavioral roles of the KOR system, which is implicated in pain, addiction, depression, and other neuropsychiatric disorders. This technical guide provides a comprehensive overview of the discovery, history, and detailed experimental evaluation of nor-BNI. It includes a compilation of its binding affinity and antagonist potency, detailed experimental protocols for its characterization, and a discussion of its unique molecular mechanism of action that underlies its prolonged effects.

Discovery and Historical Context

This compound was first reported in the late 1980s by Portoghese, Nagase, and their colleagues.[1][2] It emerged from a research program focused on developing bivalent ligands, which consist of two pharmacophores linked by a spacer. The design of nor-BNI is based on the structure of naltrexone, a non-selective opioid receptor antagonist.[3][4] By linking two naltrexone-derived moieties through a pyrrole ring, the researchers created a molecule with remarkably high affinity and selectivity for the KOR.[4][5] This discovery provided the scientific community with an unprecedented pharmacological tool to selectively probe the function of the KOR system, distinguishing its effects from those of the mu- and delta-opioid receptors.[2]

In Vitro Pharmacological Profile

The initial characterization of nor-BNI revealed its potent and selective antagonism at KORs in isolated tissue preparations.[2][6] Subsequent radioligand binding studies and functional assays have consistently demonstrated its high affinity for KORs over mu- (MOR) and delta-opioid receptors (DOR).

Binding Affinity and Antagonist Potency

The following table summarizes the quantitative data for nor-BNI's binding affinity (Ki) and antagonist potency (pA2) at the three main opioid receptor types.

| Receptor Type | Radioligand | Preparation | Ki (nM) | pA2 | Reference |

| Kappa (κ) | [3H]U69,593 | CHO cell membranes | 0.1 - 0.5 | 10.2 - 10.4 | [6][7] |

| Kappa (κ) | [3H]Diprenorphine | HEK293 cell membranes | ~1 | - | [8] |

| Mu (μ) | [3H]DAMGO | CHO cell membranes | 10 - 50 | 7.4 - 7.6 | [6][7] |

| Delta (δ) | [3H]DPDPE | Guinea pig brain membranes | 24 - 43 | 7.6 - 7.8 | [6][9] |

Experimental Protocols: In Vitro Assays

This protocol is a composite based on standard methodologies described in the literature.[7][8]

Objective: To determine the binding affinity (Ki) of nor-BNI for opioid receptors.

Materials:

-

HEK293 or CHO cells stably expressing human KOR, MOR, or DOR.

-

Cell membrane preparation buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EGTA, 5 mM MgCl2.

-

Binding buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 0.1% BSA.

-

Radioligands: [3H]diprenorphine or [3H]U69,593 for KOR; [3H]DAMGO for MOR; [3H]Cl-DPDPE or [3H]DPDPE for DOR.

-

This compound solutions of varying concentrations.

-

Non-specific binding control: 10 µM Naloxone.

-

GF/C filters, pre-soaked in 0.1% polyethylenimine.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare cell membranes from the stably transfected cell lines.

-

In a 96-well plate, combine the cell membranes (3-7 µg protein), a fixed concentration of the appropriate radioligand (e.g., 1 nM [3H]diprenorphine), and varying concentrations of nor-BNI in the binding buffer.

-

For determination of non-specific binding, a set of wells will contain the membranes, radioligand, and a high concentration of naloxone.

-

Incubate the plate at 37°C for 1 hour to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the GF/C filters using a cell harvester.

-

Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the IC50 value (the concentration of nor-BNI that inhibits 50% of specific radioligand binding) from the resulting concentration-response curve.

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

This protocol is based on the principles of Schild analysis as applied in the cited literature.[6]

Objective: To determine the potency of nor-BNI as a competitive antagonist at KOR.

Materials:

-

Isolated tissue preparations sensitive to opioid agonists (e.g., guinea pig ileum or rabbit vas deferens).

-

Organ bath setup with physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

A selective KOR agonist (e.g., U-50,488H).

-

This compound solutions of varying concentrations.

-

Isotonic transducer and data acquisition system.

Procedure:

-

Mount the isolated tissue in the organ bath and allow it to equilibrate.

-

Generate a cumulative concentration-response curve for the KOR agonist to determine its baseline potency (EC50).

-

Wash the tissue and allow it to recover.

-

Introduce a fixed concentration of nor-BNI into the organ bath and allow it to incubate with the tissue for a predetermined time.

-

In the presence of nor-BNI, generate a second cumulative concentration-response curve for the KOR agonist.

-

Repeat steps 3-5 with increasing concentrations of nor-BNI.

-

The rightward shift in the agonist concentration-response curve in the presence of nor-BNI is used to calculate the dose ratio.

-

A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the antagonist (nor-BNI) concentration.

-

The x-intercept of the linear regression of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. A slope of unity is indicative of competitive antagonism.

In Vivo Pharmacological Profile

In living organisms, nor-BNI exhibits a unique pharmacological profile characterized by a slow onset of action and an exceptionally long-lasting antagonism of KOR-mediated effects.[10] This prolonged action can persist for several weeks after a single administration.[11]

Summary of In Vivo Studies

The following table summarizes key findings from in vivo studies investigating the effects of nor-BNI in various behavioral models.

| Animal Model | Behavioral Assay | Key Findings | Reference |

| Mouse | Tail-flick test | Nor-BNI antagonizes KOR agonist-induced antinociception for up to 28 days. | [12] |

| Mouse | Acetic acid-induced writhing test | Nor-BNI demonstrates a more potent and selective KOR antagonism 24 hours after administration compared to 1 hour. | [10][11] |

| Mouse | Conditioned Place Preference (CPP) | Nor-BNI blocks stress-induced reinstatement of nicotine and cocaine preference. | [13][14][15] |

| Rat | Neuropathic pain model (sciatic nerve cuffing) | Nor-BNI shows antinociceptive and anxiolytic-like effects. | [16] |

Experimental Protocols: In Vivo Assays

This protocol is a composite of standard procedures described in the literature.[17]

Objective: To assess the antinociceptive effects of KOR agonists and their antagonism by nor-BNI in a model of visceral pain.

Materials:

-

Male mice.

-

0.6% acetic acid solution in saline.

-

KOR agonist (e.g., U-50,488H).

-

This compound.

-

Vehicle control.

-

Observation chambers.

Procedure:

-

Administer nor-BNI or vehicle subcutaneously (s.c.) or intraperitoneally (i.p.) at a predetermined time before the test (e.g., 1, 4, or 24 hours).

-

Administer the KOR agonist or vehicle i.p. 30 minutes before the acetic acid injection.

-

Inject 0.6% acetic acid solution i.p. (10 mL/kg).

-

Immediately place the mouse in an observation chamber.

-

After a 5-minute latency period, count the number of writhes (a wave of abdominal muscle contractions followed by extension of the hind limbs) for a 5-15 minute period.

-

Antinociceptive activity is expressed as the percent inhibition of the number of writhes compared to the vehicle-treated control group.

This protocol is based on methodologies described in the cited literature.[13][14]

Objective: To evaluate the role of the KOR system in the rewarding and aversive effects of drugs and stress, and the ability of nor-BNI to block these effects.

Materials:

-

CPP apparatus with two distinct compartments.

-

Drug of abuse (e.g., nicotine, cocaine) or stressor.

-

This compound.

-

Saline.

-

Data acquisition software to record time spent in each compartment.

Procedure:

-

Pre-conditioning (Day 1): Allow mice to freely explore the entire CPP apparatus for 15 minutes to determine any initial preference for one compartment.

-

Conditioning (Days 2-4): On alternating days, confine the mice to one compartment after an injection of the drug of abuse and to the other compartment after an injection of saline.

-

Post-conditioning Test (Day 5): Allow the mice to freely explore the entire apparatus in a drug-free state. An increase in time spent in the drug-paired compartment indicates a conditioned place preference.

-

Reinstatement: Following extinction of the preference (no significant difference in time spent between compartments), administer nor-BNI (e.g., 10 mg/kg, s.c.) 16 hours prior to a priming dose of the drug or exposure to a stressor (e.g., forced swim test).

-

Test for reinstatement of the preference by allowing the mice to again freely explore the apparatus. A renewed preference for the drug-paired compartment indicates reinstatement.

Mechanism of Long-Lasting Action

The prolonged duration of action of nor-BNI is not due to its persistent presence in the brain at high concentrations.[18] Instead, it is attributed to a unique molecular mechanism involving the activation of c-Jun N-terminal kinase (JNK).[19][20]

Proposed Signaling Pathway

Upon binding to the KOR, nor-BNI initiates a signaling cascade that leads to the phosphorylation and activation of JNK.[19][21] This JNK activation, in turn, is thought to trigger the synthesis of a yet-to-be-fully-identified protein, referred to as a JNK modulation regulator (JMR), which is responsible for the long-term inactivation of the KOR.[3][19][22] This suggests that nor-BNI acts as a biased ligand, exhibiting antagonist properties at the G-protein signaling level while simultaneously activating the JNK pathway.[20]

Caption: Proposed signaling pathway for the long-lasting effects of this compound.

Synthesis

The original synthesis of this compound was developed by Portoghese and Nagase.[1] More recently, efficient solid-phase synthesis methods have been developed to create derivatives of nor-BNI.[23] These methods often involve the coupling of two solid-supported ketone precursors to form the central pyrrole ring, followed by N-alkylation steps.[23]

Conclusion

This compound remains an indispensable pharmacological tool for investigating the kappa-opioid system. Its high selectivity and unique, long-lasting mechanism of action have enabled significant advances in our understanding of the role of KORs in a wide range of physiological and pathological processes. The detailed experimental protocols and compiled data presented in this guide are intended to support the ongoing research efforts of scientists and drug development professionals in this critical area of neuropharmacology.

Experimental Workflow Visualization

References

- 1. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]

- 2. Binaltorphimine and nor-binaltorphimine, potent and selective kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 14-3-3γ mediates the long-term inhibition of peripheral kappa opioid receptor antinociceptive signaling by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2016 Philip S. Portoghese Medicinal Chemistry Lectureship: Designing Bivalent or Bitopic Molecules for G-protein Coupled Receptors - The Whole is Greater Than the Sum of its Parts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Long-acting κ opioid antagonists nor-BNI, GNTI and JDTic: pharmacokinetics in mice and lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: antagonist profile at kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Probing ligand recognition of the opioid pan antagonist AT-076 at nociceptin, kappa, mu, and delta opioid receptors through structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a Selective Peptide κ-Opioid Receptor Antagonist by Late-Stage Functionalization with Cysteine Staples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nor-binaltorphimine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Extremely long-lasting antagonistic actions of nor-binaltorphimine (nor-BNI) in the mouse tail-flick test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of the kappa opioid receptor antagonist, this compound, on stress and drug-induced reinstatement of nicotine-conditioned place preference in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stress-Induced Reinstatement of Nicotine Preference Requires Dynorphin/Kappa Opioid Activity in the Basolateral Amygdala | Journal of Neuroscience [jneurosci.org]

- 15. Effects of the kappa opioid receptor antagonist, this compound, on stress and drug-induced reinstatement of nicotine-conditioned place preference in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. κ-opioid receptors are not necessary for the antidepressant treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isobolographic analysis of the opioid-opioid interactions in a tonic and a phasic mouse model of induced nociceptive pain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacokinetic evidence for the long-lasting effect of nor-binaltorphimine, a potent kappa opioid receptor antagonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Long-Term Reduction of Kappa Opioid Receptor Function by the Biased Ligand, this compound, Requires c-Jun N-Terminal Kinase Activity and New Protein Synthesis in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Duration of Action of a Broad Range of Selective κ-Opioid Receptor Antagonists Is Positively Correlated with c-Jun N-Terminal Kinase-1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 23. pubs.acs.org [pubs.acs.org]

Norbinaltorphimine: A Comprehensive Technical Guide to its Selective Kappa-Opioid Receptor Inverse Agonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norbinaltorphimine (nor-BNI) is a highly potent and selective antagonist for the kappa-opioid receptor (KOR), demonstrating properties of inverse agonism and biased signaling.[1][2] Its exceptionally long duration of action in vivo makes it an invaluable tool for studying the physiological and pathophysiological roles of the KOR system.[3][4] This technical guide provides an in-depth overview of nor-BNI's pharmacological profile, including its binding affinity, functional activity, and selectivity. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are presented to facilitate further research and drug development efforts targeting the kappa-opioid system.

Introduction

The kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR), and its endogenous ligands, the dynorphins, are critically involved in the modulation of pain, mood, reward, and stress responses.[5][6] Unlike mu-opioid receptor (MOR) activation, which is typically associated with euphoria and analgesia, KOR activation can lead to dysphoria, aversion, and pro-depressive states.[5] This has positioned KOR antagonists and inverse agonists as promising therapeutic candidates for treating depression, anxiety, and substance use disorders.[7]

This compound (nor-BNI) stands out as a prototypical selective KOR antagonist.[2][8] Extensive research has revealed its complex pharmacological profile, characterized by high binding affinity and selectivity for the KOR over other opioid receptor subtypes.[8] Furthermore, nor-BNI exhibits inverse agonist activity, reducing the basal or constitutive activity of the KOR.[1][9] This guide delves into the technical details of nor-BNI's interaction with the KOR, providing quantitative data, experimental methodologies, and pathway visualizations to support its application in research and development.

Pharmacological Profile of this compound

The pharmacological activity of nor-BNI is defined by its high affinity and selectivity for the KOR, coupled with its functional effects as an inverse agonist.

Binding Affinity and Selectivity

This compound's high affinity and selectivity for the kappa-opioid receptor have been demonstrated in numerous radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the ligand's binding affinity, with lower values indicating higher affinity.

| Receptor Subtype | Ligand | Ki (nM) | Species/Tissue | Reference |

| Kappa (κ) | This compound | 0.1 - 0.8 | Guinea Pig Brain, Human (recombinant) | [8][10][11] |

| Mu (μ) | This compound | 10 - 50 | Guinea Pig Brain, Human (recombinant) | [8][10][11] |

| Delta (δ) | This compound | 20 - 100 | Guinea Pig Brain, Human (recombinant) | [8][10][11] |

Table 1: Binding Affinity (Ki) of this compound for Opioid Receptors. This table summarizes the binding affinities of nor-BNI for the kappa, mu, and delta opioid receptors, highlighting its selectivity for the KOR.

Functional Activity: Inverse Agonism

Beyond simple antagonism, nor-BNI has been shown to act as an inverse agonist at the KOR.[1][9] This means that it not only blocks the action of agonists but also reduces the basal, or constitutive, signaling activity of the receptor in the absence of an agonist. This is a crucial characteristic for therapeutic applications where dampening the intrinsic activity of a receptor system is desired. Functional assays such as GTPγS binding and cAMP inhibition are employed to quantify this inverse agonism.

| Assay | Metric | Value | Cell System | Reference |

| [³⁵S]GTPγS Binding | Inverse Agonist Efficacy | Displayed | CHO-hKOR cells | [7] |

| cAMP Inhibition | Inverse Agonist Activity | Confirmed | HEK293 cells | [12] |

Table 2: Functional Inverse Agonist Activity of this compound. This table presents data from functional assays demonstrating the inverse agonist properties of nor-BNI at the kappa-opioid receptor.

Key Experimental Protocols

The following sections provide detailed methodologies for essential in vitro assays used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the kappa-opioid receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing the kappa-opioid receptor (e.g., from CHO or HEK293 cells, or guinea pig brain).

-

Radioligand (e.g., [³H]diprenorphine or [³H]U69,593).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., high concentration of a non-labeled KOR agonist like U-50,488H).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound or vehicle.

-

For determining non-specific binding, add a high concentration of a non-labeled KOR agonist instead of this compound.

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[13]

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.[14]

[³⁵S]GTPγS Binding Assay

This functional assay measures the G protein activation upon receptor stimulation and can be used to determine agonist, antagonist, and inverse agonist activity.

Materials:

-

Cell membranes expressing the kappa-opioid receptor.

-

[³⁵S]GTPγS.

-

GDP.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

This compound.

-

KOR agonist (e.g., U-50,488H) for antagonist/inverse agonist mode.

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add cell membranes, GDP, and varying concentrations of this compound.[15]

-

To measure antagonist activity, a fixed concentration of a KOR agonist is also added.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.[16]

-

Incubate the plate at 30°C for 60 minutes with gentle shaking.[16]

-

Terminate the assay by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer.

-

Quantify the bound radioactivity using a scintillation counter.

-

For inverse agonist activity, measure the reduction in basal [³⁵S]GTPγS binding in the absence of an agonist.

-

Analyze the concentration-response data to determine EC50 (for agonists) or IC50 (for antagonists/inverse agonists) values.

cAMP Inhibition Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of KOR activation through Gi/o proteins. It can be used to characterize the functional consequences of ligand binding.

Materials:

-

Whole cells expressing the kappa-opioid receptor (e.g., HEK293 or CHO cells).

-

Forskolin (to stimulate adenylyl cyclase).

-

This compound.

-

KOR agonist (e.g., dynorphin A).

-

cAMP detection kit (e.g., based on HTRF, AlphaScreen, or ELISA).

-

Cell lysis buffer.

Procedure:

-

Seed KOR-expressing cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of forskolin, with or without a KOR agonist.

-

Incubate for a specified time (e.g., 15-30 minutes).[13]

-

Lyse the cells to release intracellular cAMP.[13]

-

Quantify the cAMP levels using a suitable detection kit according to the manufacturer's protocol.

-

To assess inverse agonism, measure the increase in forskolin-stimulated cAMP levels in the presence of nor-BNI compared to vehicle.

-

Generate dose-response curves to calculate IC50 values.

Signaling Pathways and Mechanisms of Action

The interaction of this compound with the kappa-opioid receptor modulates multiple downstream signaling cascades.

Canonical G-Protein Signaling

The KOR primarily couples to inhibitory G proteins (Gi/o).[5] Agonist binding typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels, and modulation of ion channels. As an inverse agonist, nor-BNI can increase basal cAMP levels by reducing the constitutive activity of the Gi/o pathway.

Figure 1. Inverse Agonist Action of nor-BNI on KOR G-Protein Signaling.

Biased Signaling: JNK Pathway Activation

Interestingly, while nor-BNI acts as an antagonist or inverse agonist for G-protein-mediated signaling, it has been shown to act as a biased agonist for the c-Jun N-terminal kinase (JNK) signaling pathway.[17] This ligand-directed signaling may contribute to its exceptionally long duration of action in vivo.

Figure 2. Biased Agonism of nor-BNI via the JNK Signaling Pathway.

Experimental Workflow for Characterization

A logical workflow is essential for the comprehensive characterization of a compound like nor-BNI.

Figure 3. Logical Workflow for the Pharmacological Characterization of nor-BNI.

In Vivo Pharmacology

A single administration of nor-BNI produces a remarkably long-lasting blockade of KOR function, with effects observed for days to weeks in preclinical models.[3][4][17] This prolonged action is thought to be mediated, at least in part, by its activation of the JNK pathway, leading to new protein synthesis that inhibits KOR signaling.[17] In vivo studies, such as the mouse writhing assay and tail-withdrawal tests, have confirmed its potent and selective antagonism of KOR agonists.[3][8][18]

Conclusion

This compound is a powerful and selective tool for investigating the kappa-opioid system. Its well-characterized inverse agonist activity at the KOR, coupled with its unique biased agonism and long-lasting in vivo effects, make it an indispensable compound for both basic research and the early stages of drug development for neuropsychiatric and pain-related disorders. The data and protocols presented in this guide offer a comprehensive resource for scientists working with this important pharmacological agent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Binaltorphimine and nor-binaltorphimine, potent and selective kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physical presence of nor-binaltorphimine in mouse brain over 21 days after a single administration corresponds to its long-lasting antagonistic effect on κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 6. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nor-binaltorphimine, a highly selective kappa-opioid antagonist in analgesic and receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular mechanisms of inverse agonism via κ-opioid receptor-G protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nor-binaltorphimine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. Selective κ Opioid Antagonists nor-BNI, GNTI and JDTic Have Low Affinities for Non-Opioid Receptors and Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Long-Term Reduction of Kappa Opioid Receptor Function by the Biased Ligand, this compound, Requires c-Jun N-Terminal Kinase Activity and New Protein Synthesis in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Differential effects of systemically administered nor-binaltorphimine (nor-BNI) on kappa-opioid agonists in the mouse writhing assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Enigma of Norbinaltorphimine: An In-depth Technical Guide to its Long-lasting In Vivo Activity

For Researchers, Scientists, and Drug Development Professionals

Norbinaltorphimine (nor-BNI), a derivative of naltrexone, stands as a cornerstone tool in opioid research, renowned for its potent, selective, and remarkably long-lasting antagonism of the kappa-opioid receptor (KOR).[1][2][3] This in-depth guide synthesizes key findings on the in vivo activity of nor-BNI, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to facilitate a comprehensive understanding for researchers and drug development professionals.

Unraveling the Prolonged Kappa Blockade: A Tale of Two Mechanisms

The exceptionally protracted in vivo action of nor-BNI, with effects documented for weeks to even months following a single administration, has been a subject of extensive investigation.[1][4] Current evidence points towards a dual contribution of pharmacokinetic and pharmacodynamic factors.

Initially, the prolonged effect was attributed to the physicochemical and pharmacokinetic properties of nor-BNI, leading to its sustained presence in the brain.[5][6][7][8] Studies have demonstrated that nor-BNI can be detected in perfused brain homogenates for up to 21 days after a single administration.[5][8]

However, a growing body of evidence reveals a more intricate pharmacodynamic mechanism involving the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[9][10][11] Nor-BNI acts as a biased agonist at the KOR, antagonizing G-protein-mediated signaling while simultaneously activating JNK.[9][12] This JNK activation is crucial for the long-lasting antagonist effects, as the prolonged action is absent in JNK1 knockout mice.[10][12] This signaling cascade is thought to induce a persistent inactivation of the KOR, a mechanism that is dependent on new protein synthesis.[9][11] Specifically, the scaffolding protein 14-3-3γ has been identified as a key mediator upregulated by nor-BNI-induced JNK activation, contributing to the long-term inhibition of KOR signaling.[13]

Quantitative Overview of Nor-BNI's In Vivo Activity

The following tables summarize the extensive in vivo data on nor-BNI's duration of action across different species and experimental paradigms.

| Species | Assay | KOR Agonist | Nor-BNI Dose & Route | Duration of Antagonism | Reference |

| Mouse | Tail-Flick Assay | U-69,593, Bremazocine | 1 nmol, i.c.v. | Up to 28 days | [4] |

| Mouse | Warm-Water Tail-Withdrawal | U-50,488H | 10 mg/kg, i.p. | Up to 14 days | [5][8] |

| Mouse | Tail Pinch Test | U-50,488H | 5 and 20 mg/kg, s.c. | At least 4 days | [14] |

| Mouse | Acetic Acid-Induced Writhing | U-50,488H | 5 and 20 mg/kg, s.c. | At least 24 hours | [14] |

| Rat | Maximal Electroshock (MES) Seizure | U-50,488 | s.c. or i.c.v. | - | [15] |

| Rhesus Monkey | Thermal Antinociception | U-50,488 | 1.0 and 3.2 mg/kg | 14 and 21 days, respectively | [16] |

| Parameter | Species | Nor-BNI Dose & Route | Observation | Reference |

| Brain Presence | Mouse | 10 mg/kg, i.p. or 30 nmol, i.c.v. | Detected up to 21 days | [5][8] |

| Brain/Serum Ratio | Mouse | 20 mg/kg, s.c. | Gradually increased over 48 hours | [7] |

| KOR Binding | Mouse | 10 mg/kg, i.p. | Decreased maximal agonist binding at 1 and 7 days | [5][8] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize the in vivo activity of nor-BNI.

Mouse Warm-Water Tail-Withdrawal Assay

This assay is a common method to assess thermal nociception and the antinociceptive effects of opioids.

-

Animal Preparation: Male C57BL/6 mice are typically used.

-

Drug Administration: A single dose of nor-BNI (e.g., 10 mg/kg, i.p.) or vehicle is administered.[5][8]

-

Testing: At various time points after nor-BNI administration (e.g., 1, 7, 14, 21 days), mice are challenged with a KOR agonist such as U-50,488H.[5][8]

-

Measurement: The latency to withdraw the tail from a warm water bath (e.g., 55°C) is measured.[5][8] A cut-off time is established to prevent tissue damage.

-

Data Analysis: The degree of antagonism is determined by comparing the antinociceptive effect of the KOR agonist in nor-BNI-pretreated animals to that in vehicle-pretreated animals.

Conditioned Place Preference (CPP) for Nicotine Reinstatement

This behavioral paradigm is used to study the rewarding and relapse-inducing effects of drugs.

-

Apparatus: A two-chambered apparatus with distinct visual and tactile cues is used.

-

Conditioning Phase: Mice are conditioned with nicotine (e.g., 0.5 mg/kg, s.c.) in one chamber and vehicle in the other over several days.[17]

-

Extinction Phase: The preference for the drug-paired chamber is extinguished by allowing free access to both chambers without any drug administration.[17]

-

Reinstatement Phase: Reinstatement of preference is induced by a priming dose of nicotine or by a stressor (e.g., forced swim test).[17]

-

Nor-BNI Treatment: Nor-BNI (e.g., 10 mg/kg, s.c.) is administered prior to the reinstatement test to evaluate its effect on drug-seeking behavior.[17]

In Situ Hybridization for BDNF mRNA

This technique is used to visualize and quantify the expression of specific messenger RNA within tissue sections.

-

Tissue Preparation: Animals are administered nor-BNI (e.g., 20 μg, i.c.v.), and at a designated time, brains are collected and sectioned.[18]

-